molecular formula C14H20ClN3 B12237386 N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride

N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12237386
M. Wt: 265.78 g/mol
InChI Key: PWPCPQRPRACDRT-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyrazole ring, along with a propyl group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-1-propylpyrazol-4-amine typically involves the reaction of 2-phenylethylamine with a suitable pyrazole derivative. One common method involves the use of 1-propylpyrazole-4-carboxylic acid, which is reacted with 2-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-propylpyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the phenylethyl group.

    Reduction: Reduced forms of the pyrazole ring or the phenylethyl group.

    Substitution: Substituted derivatives at the phenylethyl group.

Scientific Research Applications

N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenylethyl)piperidine: A structurally similar compound with different pharmacological properties.

    N-(2-phenylethyl)benzamide: Another related compound with distinct chemical and biological activities.

Uniqueness

N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the phenylethyl and propyl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

N-(2-phenylethyl)-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-2-10-17-12-14(11-16-17)15-9-8-13-6-4-3-5-7-13;/h3-7,11-12,15H,2,8-10H2,1H3;1H

InChI Key

PWPCPQRPRACDRT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCCC2=CC=CC=C2.Cl

Origin of Product

United States

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